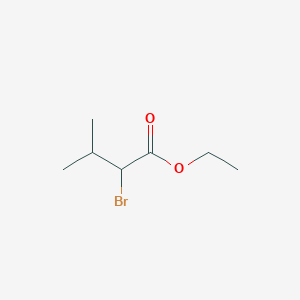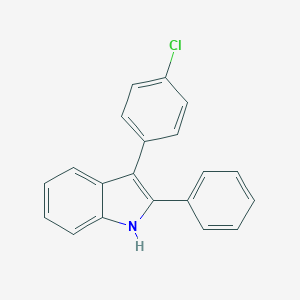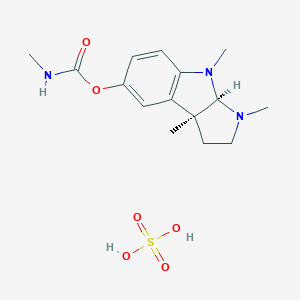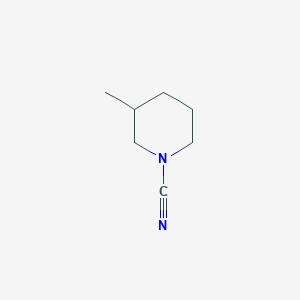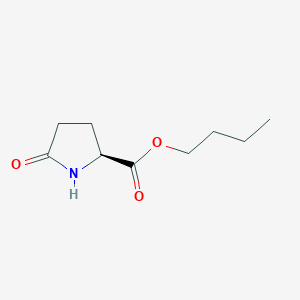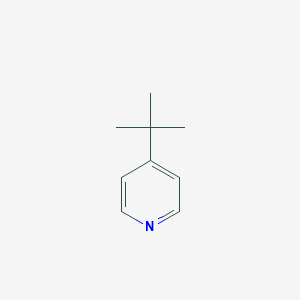
4-叔丁基吡啶
描述
4-tert-Butylpyridine is a chemical compound that has been studied for its various applications in organic synthesis and coordination chemistry. It is known for its sterically demanding tert-butyl group, which can influence the physical and chemical properties of the compound and its derivatives.
Synthesis Analysis
The synthesis of 4-tert-butylpyridine derivatives has been explored in several studies. For instance, the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine has been described, highlighting its role as a ligand that exhibits both solubilizing and steric effects . Additionally, methods for synthesizing 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have been reported, with a focus on the conformational aspects influenced by the tert-butyl group . Moreover, an efficient synthesis of 1-tert-butyl-4-chloropiperidine has been developed, showcasing the generation of the tert-butyl group on the nitrogen atom .
Molecular Structure Analysis
The molecular structure of 4-tert-butylpyridine and its derivatives has been extensively studied. The crystal and molecular structure of certain derivatives, such as 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl, has been determined, revealing the impact of bulky substituents on the conformation and intermolecular interactions . The structure of coordination polymers with 4'-tert-butyl-4,2':6',4''-terpyridine linkers has also been analyzed, demonstrating diverse packing motifs from aryl-aryl to ball-and-socket arrangements .
Chemical Reactions Analysis
4-tert-Butylpyridine has been found to be a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions, improving homogeneity and reproducibility while inhibiting homo-coupling . Its role in dye-sensitized TiO2 solar cells has also been quantified, where its addition to redox electrolytes significantly enhances performance by affecting the surface charge of TiO2 and decreasing electron recombination .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylpyridine derivatives have been a subject of interest. For example, the synthesis of 2-amino-5-tert-butylpyridine has been described, with an emphasis on its improved physicochemical properties for drug-like characteristics . The effect of the tert-butyl substituent on the electronic properties of ligands has been observed in cyclic voltammetric data, suggesting it to be slightly electron-releasing . Additionally, the solubility of substituted bipyridine ligands has been improved by the introduction of tert-butyl groups, as demonstrated in the synthesis and characterization of metal complexes .
科学研究应用
催化和化学反应:4-叔丁基吡啶作为Ni(II)/Cr(II)介导的偶联反应中的添加剂具有益处。它可以实现均相反应,提高可重复性,并抑制乙烯碘化物或三氟甲烷基的同偶联 (Stamos et al., 1997)。
染料敏化太阳能电池:由于其改善了填充因子和开路电压,这种化合物广泛用于染料敏化太阳能电池(DSCs)。研究重点放在其在DSCs中对金红石TiO2(110)表面的吸附 (Xiong et al., 2008)。
太阳能电池中的电解质:4-叔丁基吡啶在添加到染料敏化TiO2太阳能电池的氧化还原电解质中显示出显著效果,增强了开路电压和电子寿命 (Boschloo et al., 2006)。
固态染料敏化太阳能电池:对固态染料敏化太阳能电池(ssDSSCs)的研究表明,4-叔丁基吡啶作为有利的添加剂,可以提高效率并影响器件中的能级对齐 (Yang et al., 2018)。
TiO2膜中的准费米能级:研究表明,4-叔丁基吡啶影响染料敏化TiO2膜的准费米能级(QFL),导致DSC的开路电压增加 (Zhang et al., 2011)。
钙钛矿太阳能电池:在钙钛矿太阳能电池的背景下,4-叔丁基吡啶被用来提高效率和稳定性,在有机传孔材料中作为添加剂。它对长期稳定性和器件性能的影响值得注意 (Xu et al., 2017)。
分子结构和振动光谱:对4-叔丁基吡啶的分子几何结构和振动频率进行了广泛研究,为其物理和化学性质提供了见解 (Kurt et al., 2003)。
安全和危害
未来方向
The use of 4-tert-Butylpyridine in perovskite solar cells has shown promising results, but there are still challenges to overcome. For instance, while it can improve the initial performance of perovskite solar cells, it can also decrease their operational stability under continuous illumination . Therefore, future research could focus on finding ways to balance these effects for optimal performance .
属性
IUPAC Name |
4-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMQTRICHYLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192855 | |
| Record name | 4-tert-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-tert-Butylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.97 [mmHg] | |
| Record name | 4-tert-Butylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-tert-Butylpyridine | |
CAS RN |
3978-81-2 | |
| Record name | 4-tert-Butylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL8V02163I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






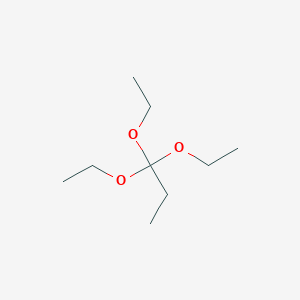
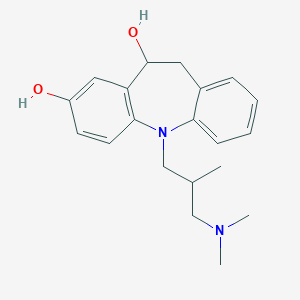
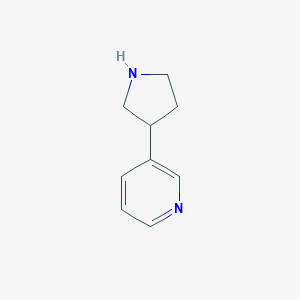
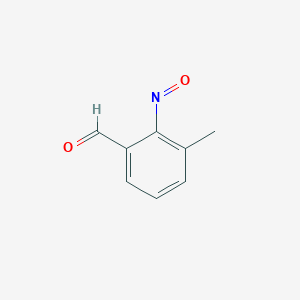
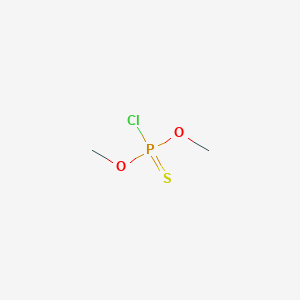
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
